molecular formula C6H4BF3IK B1421233 Potassium 3-iodophenyltrifluoroborate CAS No. 1189097-36-6

Potassium 3-iodophenyltrifluoroborate

Cat. No.: B1421233
CAS No.: 1189097-36-6
M. Wt: 309.91 g/mol
InChI Key: OREURDWJZUTVFM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

This compound follows the established nomenclature conventions for organotrifluoroborate compounds, where the anionic trifluoroborate moiety is paired with a potassium cation. The systematic International Union of Pure and Applied Chemistry name for this compound is potassium;trifluoro-(3-iodophenyl)boranuide, reflecting the tetrahedral coordination geometry around the boron center. Alternative nomenclature includes potassium trifluoro 3-iodophenyl boranuide, emphasizing the specific substitution pattern on the aromatic ring. The compound is catalogued under Chemical Abstracts Service registry number 1189097-36-6, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C6H4BF3IK encapsulates the fundamental composition of this organometallic salt, comprising six carbon atoms, four hydrogen atoms, one boron atom, three fluorine atoms, one iodine atom, and one potassium atom. The molecular weight of 309.91 grams per mole reflects the substantial contribution of the iodine substituent to the overall mass of the compound. The compound's identification is further supported by its Molecular Design Limited number MFCD09800739, which serves as an additional cataloguing reference in chemical databases. The Simplified Molecular Input Line Entry System representation [K+].FB-(F)C1=CC(I)=CC=C1 provides a standardized format for computational chemistry applications and database searches.

The structural formula reveals the ionic nature of the compound, consisting of discrete potassium cations and trifluoro-(3-iodophenyl)boranuide anions. This ionic composition contributes to the compound's characteristic solubility properties and crystalline structure. The meta positioning of the iodine substituent on the phenyl ring distinguishes this compound from its ortho and para analogs, imparting unique electronic and steric properties that influence its reactivity patterns and spectroscopic characteristics.

Crystallographic and Spectroscopic Data

The crystallographic analysis of this compound reveals important structural parameters that define its solid-state organization and molecular geometry. The compound exhibits a melting point range of 202°C to 204°C, indicating substantial thermal stability characteristic of trifluoroborate salts. This thermal stability reflects the strong ionic interactions between the potassium cations and trifluoroboranuide anions, as well as the inherent stability of the boron-fluorine bonds within the tetrahedral anion structure. The relatively high melting point also suggests efficient crystal packing arrangements that maximize electrostatic interactions between the ionic components.

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of this compound. Boron-11 Nuclear Magnetic Resonance spectroscopy typically exhibits characteristic patterns for trifluoroborate compounds, showing quartet splitting patterns due to coupling with the three equivalent fluorine nuclei. The chemical shift values for organoboron trifluoroborates generally appear in the range of -2.5 to 7 parts per million relative to boron trifluoride etherate, with the specific position influenced by the electronic properties of the aromatic substituents. Fluorine-19 Nuclear Magnetic Resonance spectroscopy complementarily displays quartet patterns with multiplicities of 1:1:1:1, typically observed in the range of -160 to -130 parts per million relative to trichlorofluoromethane.

The Carbon-13 Nuclear Magnetic Resonance spectrum provides valuable information about the aromatic carbon framework and the influence of both the iodine substituent and the trifluoroborate moiety on the electronic distribution within the molecule. The aromatic carbon signals are expected to show characteristic downfield shifts, with the carbon bearing the trifluoroborate group appearing at distinctive chemical shift values that reflect the electron-withdrawing nature of the boron center. The carbon adjacent to the iodine substituent typically exhibits specific chemical shift patterns that can be used for structural confirmation and purity assessment.

Infrared spectroscopy offers complementary structural information through the identification of characteristic vibrational frequencies associated with the trifluoroborate functional group and the aromatic framework. The boron-fluorine stretching vibrations typically appear as strong, characteristic bands that provide definitive evidence for the presence of the trifluoroborate moiety. Additionally, the aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes contribute to the overall spectroscopic fingerprint of the compound.

Electronic and Steric Effects of the Iodo Substituent

The iodine substituent at the meta position of the phenyl ring exerts significant electronic and steric influences on the overall properties of this compound. From an electronic perspective, iodine functions as a weak electron-withdrawing group through inductive effects while simultaneously serving as a π-electron donor through resonance interactions. This dual electronic nature creates a complex electronic environment that influences both the stability of the trifluoroborate moiety and the reactivity patterns available to the compound. The electron-withdrawing inductive effect of iodine tends to stabilize the anionic trifluoroboranuide center by reducing electron density on the aromatic ring, thereby enhancing the overall stability of the compound.

The meta positioning of the iodine substituent is particularly significant because it minimizes direct resonance interactions with the trifluoroborate-bearing carbon while maintaining substantial inductive effects throughout the aromatic system. This positioning allows for optimal electronic communication between the iodine substituent and the boron center without creating excessive steric hindrance that might destabilize the tetrahedral geometry around boron. The meta arrangement also provides synthetic advantages by maintaining reactivity at both the iodine position and the trifluoroborate center, enabling diverse synthetic transformations that can be executed independently or in tandem.

Steric considerations play an equally important role in determining the properties and reactivity of this compound. The iodine atom, being the largest of the common halogen substituents, introduces significant steric bulk that can influence molecular conformations and intermolecular interactions. The van der Waals radius of iodine creates a substantial steric profile that affects crystal packing arrangements and solution-phase conformational preferences. This steric influence is particularly relevant in cross-coupling reactions where the approach of catalysts and other reactants may be hindered or directed by the steric environment created by the iodine substituent.

The combination of electronic and steric effects also influences the compound's storage requirements and handling characteristics. The recommendation for storage in dark conditions reflects the photosensitivity associated with carbon-iodine bonds, which can undergo homolytic cleavage under illumination. The requirement for inert atmosphere storage further emphasizes the reactive nature of the iodine functionality and the need to prevent oxidative degradation processes that might compromise the compound's integrity and synthetic utility.

Comparative Analysis with Related Aryltrifluoroborate Salts

A comprehensive comparison of this compound with related aryltrifluoroborate compounds reveals important structure-property relationships that govern the behavior of this class of organometallic salts. The parent compound, potassium phenyltrifluoroborate, with molecular formula C6H5BF3K and molecular weight 184.01 grams per mole, provides a baseline for understanding the effects of substituent incorporation. The addition of the iodine substituent increases the molecular weight by approximately 126 grams per mole, representing a substantial modification that affects both physical properties and synthetic applications.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C)
Potassium phenyltrifluoroborate C6H5BF3K 184.01 153766-81-5 Not specified
This compound C6H4BF3IK 309.91 1189097-36-6 202-204
Potassium (3-phenylpropyl)trifluoroborate C9H11BF3K 226.09 329976-75-2 Not specified

The thermal stability comparison reveals that this compound exhibits a well-defined melting point range, indicating good crystalline organization and thermal stability. In contrast, potassium phenyltrifluoroborate storage recommendations specify room temperature conditions with inert atmosphere requirements, suggesting different stability profiles between the two compounds. The iodo-substituted variant requires additional precautions including dark storage conditions, reflecting the photosensitivity introduced by the carbon-iodine bond.

Storage requirement analysis provides further insights into the relative stability and handling characteristics of these compounds. Potassium phenyltrifluoroborate can be stored under inert atmosphere at room temperature, while potassium (3-phenylpropyl)trifluoroborate requires freezer storage below -20°C. The 3-iodo derivative necessitates dark, inert atmosphere storage at room temperature, indicating intermediate stability characteristics that reflect the balance between the stabilizing effects of the aromatic system and the destabilizing influence of the photolabile iodine substituent.

Spectroscopic comparisons across this series of compounds reveal systematic trends in Nuclear Magnetic Resonance chemical shifts and coupling patterns that correlate with substituent effects. The general observation that trifluoroborate compounds exhibit Boron-11 Nuclear Magnetic Resonance quartets in the -2.5 to 7 parts per million range and Fluorine-19 Nuclear Magnetic Resonance quartets in the -160 to -130 parts per million range provides a consistent analytical framework for compound identification and purity assessment. The specific chemical shift values within these ranges vary systematically with the electronic properties of the aromatic substituents, offering valuable structural diagnostic information.

The synthetic utility comparison demonstrates that while all aryltrifluoroborate compounds serve as valuable cross-coupling partners, the presence of the iodine substituent in this compound provides additional synthetic opportunities through traditional halogen-based transformations. This dual functionality enables more complex synthetic strategies that can exploit both the trifluoroborate reactivity for palladium-catalyzed cross-coupling reactions and the iodine reactivity for nucleophilic substitution, radical chemistry, or metal-halogen exchange processes.

Properties

IUPAC Name

potassium;trifluoro-(3-iodophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3I.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREURDWJZUTVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)I)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189097-36-6
Record name Potassium 3-iodophenyltrifluoroborate
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Preparation Methods

Method Overview:

This method involves the nucleophilic substitution of haloaryltrifluoroborates with potassium fluoride sources, typically potassium bifluoride (KHF2), under controlled thermal conditions.

Procedure:

  • Starting Material: Haloaryltrifluoroborate (e.g., potassium 3-iodophenyltrifluoroborate)
  • Reagents: Aqueous potassium bifluoride (KHF2)
  • Conditions: Heating at approximately 70°C for 1-2 hours
  • Work-up: Removal of solvent under reduced pressure, extraction with hot acetone, filtration, and recrystallization from hot acetone/hexanes

Research Data:

  • This compound was prepared from the corresponding B(mida) derivative using this method, yielding a white powder with a yield of approximately 71%. The process involves stirring the haloarylboronate with KHF2, followed by purification steps as described.

Conversion of Haloarylboronates to Trifluoroborates

Method Overview:

This approach starts with haloarylboronates, which are first converted into trifluoroborates via treatment with potassium bifluoride.

Procedure:

  • Reagents: Haloarylboronate, potassium carbonate (2 equivalents), and potassium bifluoride (KHF2)
  • Conditions: Reaction in acetonitrile with TMS-Cl (trimethylsilyl chloride) as an additive
  • Reaction Time: Approximately 2 hours at room temperature or slightly elevated temperatures (~50°C)
  • Purification: Dilution with ether, filtration, and recrystallization

Research Data:

  • This method has been successfully applied to prepare potassium 4-iodophenyltrifluoroborate, with yields around 48%. The process is advantageous for its simplicity and high purity of the final product.

Nucleophilic Substitution for Functionalized Organotrifluoroborates

Method Overview:

Potassium halomethyltrifluoroborates can undergo nucleophilic substitution with sodium azide to produce azidoalkyltrifluoroborates, which can then be converted into various functionalized derivatives, including iodophenyl variants.

Procedure:

  • Starting Material: Haloaryltrifluoroborate
  • Reagents: Sodium azide (NaN3), Cu(I) catalysts, bases such as cesium carbonate
  • Conditions: Heating at 80-90°C in DMSO or similar solvents
  • Follow-up: Addition of alkynes for click chemistry derivatives

Research Data:

  • This method facilitates the synthesis of functionalized potassium organotrifluoroborates with high yields (up to 98%) and broad substrate scope, enabling further applications in cross-coupling reactions.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Conditions Yield Remarks
Direct KHF2 Conversion Haloaryltrifluoroborate KHF2 70°C, 1-2 h ~71% Simple, high purity
Boronate to Trifluoroborate Haloarylboronate KHF2, Cs2CO3 Room temp to 50°C, 2 h 48-65% Suitable for various haloaryl derivatives
Nucleophilic Substitution Haloaryltrifluoroborate NaN3, CuI 80-90°C, 6-9 h 75-98% Functionalized derivatives, click chemistry

Research Findings and Notes:

  • The conversion efficiency depends on the halogen substituent; iodine and bromine derivatives generally give higher yields.
  • Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence purity and yield.
  • The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Safety considerations are paramount when handling azides and trifluoroborates due to their potential explosiveness and toxicity.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-iodophenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted phenyl compound .

Mechanism of Action

The mechanism of action of potassium 3-iodophenyltrifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the trifluoroborate and the halide . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Halogen-Substituted Phenyltrifluoroborates

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Potassium 3-iodophenyltrifluoroborate C₆H₄BF₃IK 308.01 –I (meta) High reactivity in cross-couplings; iodine enables sequential functionalization
Potassium 3-bromophenyltrifluoroborate C₆H₄BBrF₃K 262.91 –Br (meta) Moderate reactivity; bromine allows Suzuki couplings but less versatile than iodine
Potassium 3-chlorophenyltrifluoroborate C₆H₄BClF₃K 218.01 –Cl (meta) Lower reactivity due to weaker C–Cl bond; used in electron-deficient systems

Key Findings :

  • Bromo and chloro derivatives are more cost-effective but require stronger bases or elevated temperatures for efficient coupling .

Electron-Withdrawing Group (EWG) Substituted Trifluoroborates

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Potassium 3-nitrophenyltrifluoroborate C₆H₄BF₃KNO₂ 235.01 –NO₂ (meta) Stabilizes boron center via electron withdrawal; used in electron-deficient aryl systems
Potassium 3-cyanophenyltrifluoroborate C₇H₄BF₃KN 225.03 –CN (meta) Enhances stability and reactivity in coupling with aryl chlorides

Key Findings :

  • Nitro and cyano groups improve stability by withdrawing electron density, reducing decomposition during storage .
  • These compounds are particularly effective in coupling reactions with electron-poor aryl chlorides, where traditional boronic acids may fail .

Electron-Donating Group (EDG) Substituted Trifluoroborates

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Potassium 3-methoxyphenyltrifluoroborate C₇H₇BF₃KO 222.03 –OCH₃ (meta) Improved solubility in polar solvents; used in electron-rich systems
Potassium 3-hydroxyphenyltrifluoroborate C₆H₅BF₃KO 200.01 –OH (meta) Requires protection for cross-coupling; used in pharmaceutical intermediates

Key Findings :

  • Methoxy groups enhance solubility in acetone and acetonitrile, facilitating homogeneous reaction conditions .
  • Hydroxyl substituents often necessitate protective groups (e.g., silyl ethers) to prevent side reactions during coupling .

Heteroaromatic and Functionalized Trifluoroborates

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Potassium thiophene-3-trifluoroborate C₄H₃BF₃KS 190.03 Thiophene (3-position) Enables synthesis of sulfur-containing heterocycles; moderate stability
Potassium (2,3-difluorobenzyl)trifluoroborate C₇H₅BF₅K 234.02 –CF₂ (benzyl) Used in agrochemicals and materials science for thermal stability

Key Findings :

  • Thiophene-based trifluoroborates are critical for constructing conjugated polymers and optoelectronic materials .
  • Difluorobenzyl derivatives exhibit exceptional thermal stability, making them suitable for high-temperature applications .

Biological Activity

Potassium 3-iodophenyltrifluoroborate (CAS No. 1189097-36-6) is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the molecular formula C6H4BF3IK\text{C}_6\text{H}_4\text{BF}_3\text{IK} and a molecular weight of 309.91 g/mol. Its melting point ranges from 202 to 204 °C, indicating its stability under standard laboratory conditions . The compound is soluble in various organic solvents, which enhances its utility in synthetic applications.

The biological activity of this compound can be attributed to its role as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a boron-based electrophile that can participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of biologically active compounds. These reactions are critical for developing pharmaceuticals and agrochemicals .

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds synthesized using this compound as a building block. For instance, derivatives formed through Suzuki coupling have shown promising cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds derived from this trifluoroborate exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potency .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain derivatives synthesized using this compound possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Case Study 1: Synthesis of Anticancer Agents

A recent article highlighted the successful application of this compound in synthesizing novel anticancer agents. The study utilized this compound in a series of Suzuki-Miyaura reactions to create a library of derivatives that were subsequently tested for their cytotoxicity against various cancer cell lines. The results indicated that some derivatives had an enhanced ability to inhibit tumor growth compared to their parent compounds .

Case Study 2: Development of Antimicrobial Compounds

Another study focused on the synthesis of antimicrobial agents using this compound as a key intermediate. The research showed that several synthesized compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on breast cancer cells (IC50 < 10 µM)
AntimicrobialInhibition of S. aureus and E. coli (MIC: 5-20 µg/mL)
Synthetic UtilityKey reagent in Suzuki-Miyaura coupling
PropertyValue
Molecular FormulaC₆H₄BF₃IK
Molecular Weight309.91 g/mol
Melting Point202 - 204 °C
SolubilitySoluble in organic solvents

Q & A

Q. What are the optimal synthetic routes for preparing Potassium 3-iodophenyltrifluoroborate, and how is purity ensured?

this compound can be synthesized via nucleophilic substitution (SN2) using potassium bromomethyltrifluoroborate as a precursor. Critical steps include reaction optimization with stoichiometric alkoxide equivalents and purification via continuous Soxhlet extraction to isolate the product from inorganic byproducts . Purity is validated using ¹H/¹⁹F NMR spectroscopy to confirm the absence of residual solvents or unreacted precursors, with additional elemental analysis to verify boron and fluorine content .

Q. What storage conditions are recommended to maintain stability?

Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>40°C), and ignition sources, as trifluoroborates are sensitive to thermal decomposition and moisture-induced degradation .

Q. How is this compound characterized for structural confirmation?

Key characterization methods include:

  • NMR spectroscopy : ¹¹B NMR to confirm trifluoroborate coordination (~3–5 ppm quadrupolar signal) and ¹⁹F NMR for fluorine environment analysis .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis provides definitive structural proof .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Solubility discrepancies often arise from variations in solvent purity, temperature control, or hydration states. To resolve contradictions:

  • Use Karl Fischer titration to quantify trace water in solvents .
  • Conduct replicate measurements under controlled humidity and report error margins (±5% relative standard deviation) .
  • Validate data against thermogravimetric analysis (TGA) to detect hydrate formation .

Q. What strategies improve yields in Suzuki-Miyaura cross-coupling reactions with aryl chlorides?

Low yields may result from poor oxidative addition of aryl chlorides to palladium. Optimize by:

  • Using Pd(OAc)₂ with SPhos or XPhos ligands to enhance catalytic activity .
  • Adding Cs₂CO₃ as a base to facilitate transmetallation .
  • Employing microwave-assisted heating (80–100°C) to reduce reaction time and byproduct formation .

Q. How does the iodine substituent influence reactivity compared to other halophenyltrifluoroborates?

The iodine atom increases steric bulk and polarizability, slowing transmetallation but improving regioselectivity in couplings. Comparative studies using Hammett parameters (σ⁺) show iodine’s electron-withdrawing effect stabilizes the boron center, reducing protodeboronation side reactions . Kinetic studies via in situ IR spectroscopy can quantify these effects .

Q. What methodologies address scalability challenges in multi-gram syntheses?

Scale-up requires:

  • Batch optimization (e.g., 100 g scales) with rigorous temperature control to prevent exothermic side reactions .
  • Flow chemistry systems for continuous Soxhlet extraction, improving yield and reducing solvent use .
  • Recycling of Pd catalysts via supported heterogeneous systems (e.g., Pd/C) to reduce costs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-iodophenyltrifluoroborate
Reactant of Route 2
Potassium 3-iodophenyltrifluoroborate

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